3-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
The compound 3-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl carbamate protecting group and a 6-chloropyrimidine moiety linked via a sulfanylmethyl (-S-CH2-) bridge at the piperidine’s 3-position. This structure is characteristic of intermediates used in medicinal chemistry, particularly in kinase inhibitor development, where the pyrimidine ring and tert-butyl ester enhance stability and modulate pharmacokinetic properties.
Properties
Molecular Formula |
C15H22ClN3O2S |
|---|---|
Molecular Weight |
343.9 g/mol |
IUPAC Name |
tert-butyl 3-[(6-chloropyrimidin-4-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22ClN3O2S/c1-15(2,3)21-14(20)19-6-4-5-11(8-19)9-22-13-7-12(16)17-10-18-13/h7,10-11H,4-6,8-9H2,1-3H3 |
InChI Key |
KGVAOOUOQPKNGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CSC2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 6-chloro-pyrimidine-4-thiol with piperidine-1-carboxylic acid tert-butyl ester under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia (NH3), primary amines, or thiols are used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
3-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes critical differences between the target compound and its analogs:
*Hypothetical structure inferred from analogs.
Analysis of Functional Groups and Properties
Linker Group: The target’s sulfanylmethyl (-S-CH2-) linker (hypothetical) contrasts with amino (-NH-) or methylamino (-N(Me)-) groups in analogs. Aminomethyl (-NH-CH2-) linkers (e.g., CAS 939986-79-5) introduce flexibility, possibly affecting binding pocket interactions.
Pyrimidine Substitution: 6-Chloro at position 4 (common in target and analogs) is a hallmark of kinase-targeting scaffolds.
Ring System :
- Piperidine (6-membered) vs. pyrrolidine (5-membered) : Piperidine derivatives (e.g., CAS 1353981-88-0) offer greater conformational flexibility, whereas pyrrolidine analogs (CAS 945896-18-4) may enforce restricted geometries, impacting target selectivity.
Tert-Butyl Ester :
- Ubiquitous across compounds, this group enhances stability and modulates solubility. Its removal under acidic conditions generates free amines for further derivatization.
Research Findings and Implications
- Synthetic Utility : Analogs like CAS 1353981-88-0 and CAS 939986-79-5 are intermediates in synthesizing kinase inhibitors (e.g., JAK/STAT or EGFR inhibitors), where pyrimidine heterocycles are critical pharmacophores.
- Structure-Activity Relationships (SAR): The methylthio group in CAS 1353981-88-0 may reduce oxidative metabolism compared to unsubstituted pyrimidines. Amino vs. Sulfanylmethyl Linkers: Amino groups (e.g., CAS 945896-18-4) facilitate hydrogen bonding but may increase metabolic vulnerability compared to sulfur-containing linkers.
Biological Activity
The compound 3-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by its molecular formula and a molecular weight of approximately 307.82 g/mol. The presence of a chloro group on the pyrimidine ring and a tert-butyl ester group contributes to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C13H18ClN3O2S |
| Molecular Weight | 307.82 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Research indicates that it may act as an inhibitor of certain kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant inhibitory effects on cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve the induction of apoptosis (programmed cell death) through the activation of caspase pathways.
Case Studies
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines showed that 3-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The compound was found to induce apoptosis in a dose-dependent manner, as evidenced by increased levels of cleaved caspases in treated cells .
Case Study 2: Anti-inflammatory Effects
Another research effort investigated the anti-inflammatory properties of the compound using a mouse model of inflammation. Results indicated that administration of the compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
